molecular formula C14H20INO B11029783 N-heptyl-2-iodobenzamide

N-heptyl-2-iodobenzamide

Cat. No.: B11029783
M. Wt: 345.22 g/mol
InChI Key: DGGJUBDHDVMZIH-UHFFFAOYSA-N
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Description

N-heptyl-2-iodobenzamide is an organic compound with the molecular formula C14H20INO It is a derivative of benzamide, where the benzene ring is substituted with an iodine atom at the second position and a heptyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-heptyl-2-iodobenzamide typically involves the reaction of 2-iodobenzoyl chloride with heptylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

N-heptyl-2-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The compound can be reduced to form N-heptyl-2-aminobenzamide.

    Oxidation Reactions: The benzamide moiety can be oxidized under certain conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.

Major Products

    Substitution: Products like N-heptyl-2-azidobenzamide or N-heptyl-2-cyanobenzamide.

    Reduction: N-heptyl-2-aminobenzamide.

    Oxidation: Oxidized derivatives of the benzamide moiety.

Scientific Research Applications

N-heptyl-2-iodobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-heptyl-2-iodobenzamide involves its interaction with specific molecular targets. The iodine atom and the heptyl group contribute to its binding affinity and specificity. The compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-heptyl-2-aminobenzamide: Similar structure but with an amino group instead of iodine.

    N-heptyl-2-methoxybenzamide: Contains a methoxy group instead of iodine.

    N-heptyl-2-chlorobenzamide: Chlorine atom instead of iodine.

Uniqueness

N-heptyl-2-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological properties. The iodine atom can participate in specific interactions that other halogens or functional groups may not, making this compound valuable for certain applications.

Properties

Molecular Formula

C14H20INO

Molecular Weight

345.22 g/mol

IUPAC Name

N-heptyl-2-iodobenzamide

InChI

InChI=1S/C14H20INO/c1-2-3-4-5-8-11-16-14(17)12-9-6-7-10-13(12)15/h6-7,9-10H,2-5,8,11H2,1H3,(H,16,17)

InChI Key

DGGJUBDHDVMZIH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=O)C1=CC=CC=C1I

Origin of Product

United States

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